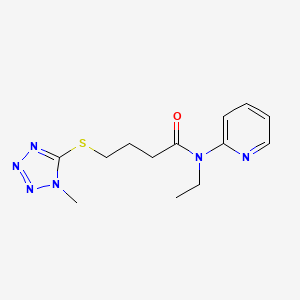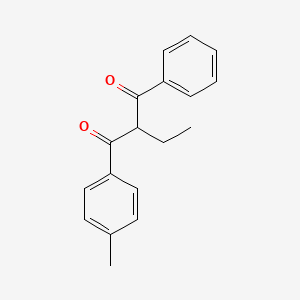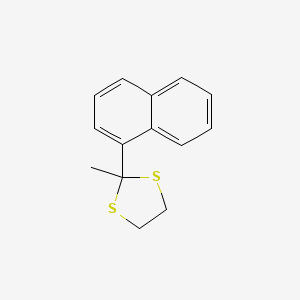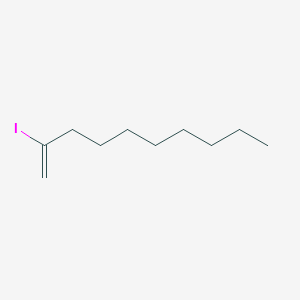
2-Iodo-1-decene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-decene is an organic compound with the molecular formula C10H19I It is a halogenated alkene, specifically an iodinated derivative of 1-decene
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-1-decene can be synthesized through the iodination of 1-decene. One common method involves the reaction of 1-decene with iodine in the presence of a catalyst such as silver nitrate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the alkene to form the iodinated product.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-decene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1-decene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Addition: Bromine in carbon tetrachloride.
Major Products:
Substitution: 2-Hydroxy-1-decene, 2-Cyano-1-decene.
Elimination: 1-Decene.
Addition: 2,3-Dibromo-1-decene.
Scientific Research Applications
2-Iodo-1-decene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of biological systems where iodinated compounds are of interest, such as in radiolabeling for imaging studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Iodo-1-decene in chemical reactions involves the formation of reactive intermediates such as iodonium ions or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Iodo-2-decene: Another iodinated decene with the iodine atom at a different position.
1-Bromo-1-decene: A brominated analogue with similar reactivity but different reactivity due to the halogen.
1-Chloro-1-decene: A chlorinated analogue with different physical and chemical properties.
Uniqueness: 2-Iodo-1-decene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and elimination reactions.
Properties
CAS No. |
85970-77-0 |
|---|---|
Molecular Formula |
C10H19I |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-iododec-1-ene |
InChI |
InChI=1S/C10H19I/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 |
InChI Key |
YAJVUFPKHQFDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


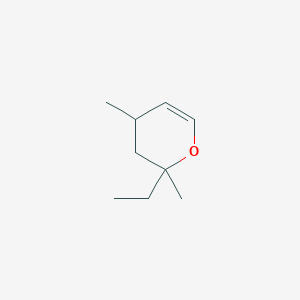
![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)
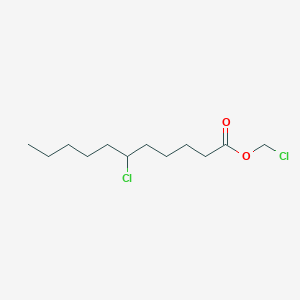
![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
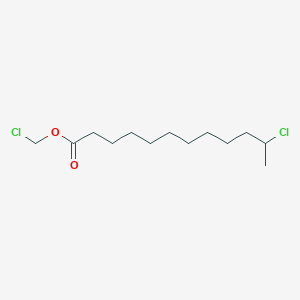
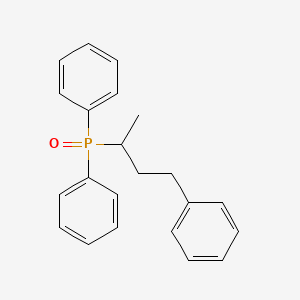
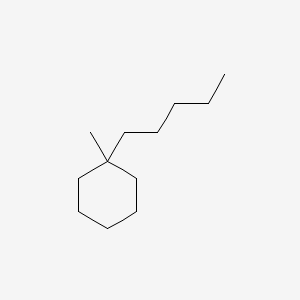
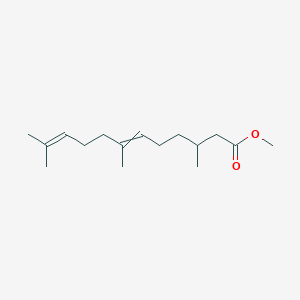
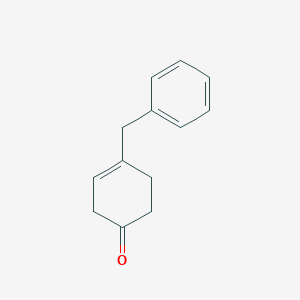
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
